molecular formula C21H26N2O5S B11124529 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-methoxypropyl)acetamide

2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-methoxypropyl)acetamide

Cat. No.: B11124529
M. Wt: 418.5 g/mol
InChI Key: QNILNFIMRRDYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific structure, which combines an indole moiety with sulfonyl and methoxypropyl groups. This unique combination may confer distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C21H26N2O5S/c1-16-14-18(8-9-20(16)28-15-21(24)22-11-5-13-27-2)29(25,26)23-12-10-17-6-3-4-7-19(17)23/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,22,24)

InChI Key

QNILNFIMRRDYLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.